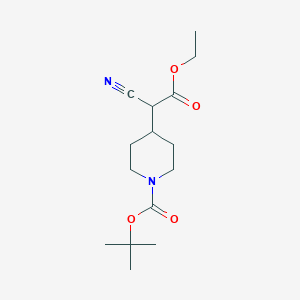
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common feature in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions[][3].
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted piperidine carboxylates[3][3].
Aplicaciones Científicas De Investigación
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-5-20-13(18)12(10-16)11-6-8-17(9-7-11)14(19)21-15(2,3)4/h11-12H,5-9H2,1-4H3 |
Clave InChI |
IYIQMVZDWBEPTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
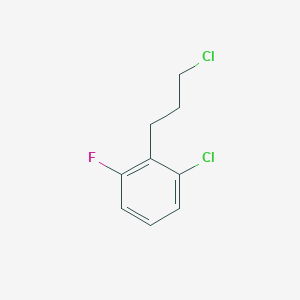


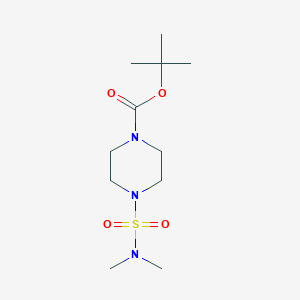
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
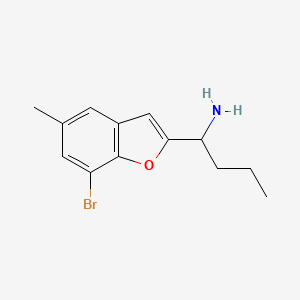
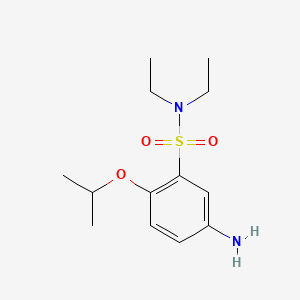
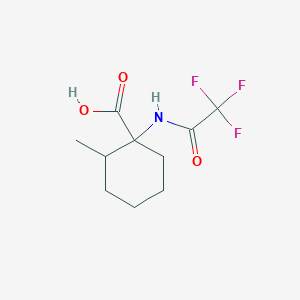

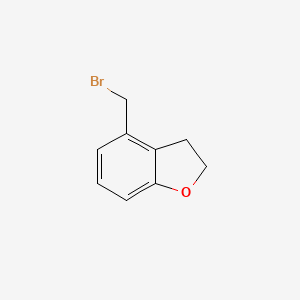

![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
